REACTION_CXSMILES
|
[N+:1]([O:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=O)([O-:3])=[O:2].P(Cl)(Cl)(Cl)(Cl)[Cl:12].[Cl-]>C(Cl)Cl>[N+:1]([O:4][CH2:5][CH2:6][CH2:7][C:8]([Cl:12])=[O:10])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCCCC(=O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
above was charged
|
Type
|
CUSTOM
|
Details
|
After ca. 2 hours stirrer was removed
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled under vacuum
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])OCCCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |